N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of approximately 346.5 g/mol. This compound includes a tetrahydro-cyclohepta[b]thiophene ring and a cyano group, contributing to its chemical reactivity and biological activity.
The compound is identified in various chemical databases and research articles, with significant references available through sources like ChemDiv and Smolecule, which provide detailed descriptions of its properties, synthesis methods, and potential applications in scientific research and drug development.
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide can be classified as an organic compound with amide functionality. Its structure incorporates both aromatic and aliphatic components, making it relevant for studies in medicinal chemistry and pharmacology.
The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves several steps:
Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity. Techniques like chromatography or recrystallization are commonly employed for purification.
The molecular structure of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide features:
The compound's structural formula can be represented using SMILES notation: CCCCCCCCCC(Nc(sc1c2CCCCC1)c2C#N)=O
. The InChI key provides further identification: VHVPQPYKVGDNFY-DFMJLFEVSA-N
.
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide can participate in various chemical reactions due to its functional groups:
Understanding the reactivity patterns of this compound is essential for predicting its behavior in biological systems or during synthetic transformations.
The mechanism of action for N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is not fully elucidated but may involve:
Further studies are required to clarify its pharmacodynamics and pharmacokinetics in biological systems.
Key physical properties include:
These properties suggest that the compound is lipophilic with limited solubility in water.
Chemical properties include:
These parameters indicate potential interactions with biological macromolecules.
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide has potential applications in:
This compound represents a promising area for future research due to its unique structure and potential biological activities. Further investigations will be essential to fully understand its properties and applications in scientific research.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: